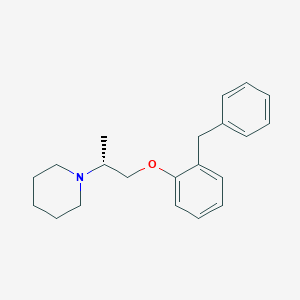

Benproperine, (R)-

Description

Chiral Synthesis Approaches

Chiral synthesis, or asymmetric synthesis, aims to selectively create the (R)-enantiomer from the outset. This is often accomplished by using a "chiral pool" approach, where a readily available enantiopure starting material dictates the stereochemistry of the final product.

This strategy leverages commercially available chiral molecules, known as synthons, to introduce the desired stereocenter.

A practical and efficient method for the synthesis of (R)-Benproperine utilizes (S)-(+)-epichlorohydrin and o-benzylphenol as the primary starting materials. sioc-journal.cn The synthesis begins with the etherification of o-benzylphenol, which reacts with (S)-(+)-epichlorohydrin. This is followed by a selective ring-opening of the epoxide, which proceeds to form the key chiral intermediate, (R)-1-(2-benzylphenoxy)propan-2-ol. sioc-journal.cn This reaction sequence establishes the required (R) stereocenter early in the synthesis.

The absolute configuration of the Benproperine (B1668004) enantiomers has been confirmed through syntheses starting from known chiral synthons like (S)-2-hydroxypropanoic acid (also known as L-lactic acid). This approach provides an unambiguous route to the target enantiomer by building the molecule around a core with a pre-defined stereochemistry.

A critical step in the synthesis of (R)-Benproperine from chiral precursors involves the carefully controlled use of stereospecific reactions, particularly nucleophilic substitution (SN2) reactions, which proceed with an inversion of stereochemical configuration.

In a reported synthesis, the (R)-1-(2-benzylphenoxy)propan-2-ol intermediate is first converted to a good leaving group, typically a tosylate, forming (R)-1-(2-benzylphenoxy)propan-2-yl 4-methylbenzenesulfonate. sioc-journal.cn To achieve the final (R)-Benproperine product from this (R)-tosylate, a double inversion strategy is employed. This involves two consecutive SN2 reactions:

The first SN2 reaction with a halide, such as Lithium Bromide (LiBr), inverts the stereocenter from (R) to (S).

The second SN2 reaction, where the resulting (S)-bromo intermediate is displaced by piperidine (B6355638), inverts the stereocenter again, from (S) back to (R), yielding the final (R)-(+)-Benproperine. sioc-journal.cn

This double SN2-type reaction pathway is a classic and effective method for retaining the original stereoconfiguration of the starting alcohol when direct displacement would lead to the undesired enantiomer.

| Starting Material | Reaction 1 (Reagent) | Intermediate Stereochemistry | Reaction 2 (Reagent) | Final Product Stereochemistry |

|---|---|---|---|---|

| (R)-1-(2-benzylphenoxy)propan-2-yl tosylate | SN2 with LiBr | (S) | SN2 with Piperidine | (R) |

Enantioselective catalysis is a powerful modern technique where a small amount of a chiral catalyst directs a chemical reaction to preferentially form one enantiomer over the other. organic-chemistry.org These catalysts, which can be chiral metal complexes or organic molecules (organocatalysts), create a chiral environment that lowers the activation energy for the pathway leading to the desired enantiomer. organic-chemistry.orgyork.ac.uk

While this approach is widely used in pharmaceutical synthesis, specific applications of enantioselective catalysis for the direct synthesis of (R)-Benproperine are not extensively documented in the reviewed scientific literature. The primary reported methods rely on the chiral pool approach described previously.

Chiral Resolution Techniques for Racemic Benproperine

An alternative to asymmetric synthesis is to first produce Benproperine as a racemic mixture (a 50:50 mixture of the (R)- and (S)-enantiomers) and then separate the two. This separation process is known as chiral resolution.

Chromatographic Methods

Chromatography is a highly effective technique for separating the enantiomers of Benproperine. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates. orochem.com

High-Performance Liquid Chromatography (HPLC): Methods have been developed using HPLC with various CSPs, such as norvancomycin-bonded and phenyl carbamate-derivatized norvancomycin-bonded stationary phases, to achieve baseline separation of Benproperine phosphate (B84403) enantiomers. researchgate.net Chiral AGP (alpha-1-acid glycoprotein) columns have also been used successfully. researchgate.net

Capillary Electrophoresis (CE): A reported method for the enantioseparation of Benproperine phosphate utilizes capillary electrophoresis with hydroxypropyl-γ-cyclodextrin as a chiral selector in the running electrolyte. researchgate.net This technique achieved complete resolution of the enantiomers. researchgate.net

Preparative and Supercritical Fluid Chromatography (SFC): For producing larger quantities of a single enantiomer required for development, preparative chiral HPLC and SFC are common industrial strategies. nih.govymcamerica.com These methods operate on the same principles as analytical chromatography but are scaled up to handle larger volumes and isolate gram-to-kilogram quantities of the desired enantiomer. nih.gov

| Technique | Chiral Selector / Stationary Phase | Reported Application |

|---|---|---|

| HPLC | Norvancomycin-bonded CSPs, Chiral AGP column | Analytical separation of Benproperine enantiomers researchgate.net |

| Capillary Electrophoresis | Hydroxypropyl-γ-cyclodextrin | Analytical separation of Benproperine enantiomers researchgate.net |

Diastereomeric Salt Crystallization

A classical and scalable method for resolving racemates of compounds with a basic functional group, like the piperidine moiety in Benproperine, is through the formation of diastereomeric salts. libretexts.orglibretexts.org The process involves reacting the racemic base with an enantiomerically pure chiral acid (a resolving agent), such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org

This reaction creates a mixture of two diastereomeric salts, for example, ((R)-Benproperine • (R,R)-tartaric acid) and ((S)-Benproperine • (R,R)-tartaric acid). Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. ardena.com Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with a base, yielding the enantiomerically pure (R)-Benproperine. While this is a standard and powerful technique, specific examples detailing the resolution of Benproperine via this method were not prominent in the surveyed literature.

Structure

3D Structure

Properties

CAS No. |

124678-30-4 |

|---|---|

Molecular Formula |

C21H27NO |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

1-[(2R)-1-(2-benzylphenoxy)propan-2-yl]piperidine |

InChI |

InChI=1S/C21H27NO/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3/t18-/m1/s1 |

InChI Key |

JTUQXGZRVLWBCR-GOSISDBHSA-N |

SMILES |

CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |

Isomeric SMILES |

C[C@H](COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |

Canonical SMILES |

CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |

Origin of Product |

United States |

Synthetic Methodologies for R Benproperine

Process Optimization for (R)-Benproperine Production

Optimizing the synthesis of (R)-Benproperine is crucial for ensuring the economic viability and environmental sustainability of its production. Key areas of focus include the development of milder reaction conditions and strategies for scaling up the synthesis for industrial production while maximizing yield.

Development of Mild Reaction Conditions

A specific example of synthesis under defined conditions involves the reaction of 2-benzylphenol (B1197477) with (R)-(-)-propylene oxide. google.com The process details are summarized in the table below.

| Parameter | Value |

| Starting Materials | 2-benzylphenol, (R)-(-)-propylene oxide |

| Reagents | Potassium Carbonate (K2CO3) |

| Solvent | N,N-dimethylformamide (DMF) |

| Temperature | 120°C |

| Reaction Time | 17 hours |

| Purification | Column Chromatography |

| Reported Yield | 72.4% |

| Data from a specific synthesis of (R)-(+)-benproperine. google.com |

The avoidance of harsh reagents and extreme temperatures reduces the likelihood of side reactions and decomposition of the product, which is a significant consideration in multi-step organic syntheses.

Considerations for Industrial Scale Synthesis and Yield Enhancement

For the synthesis of (R)-Benproperine to be viable on an industrial scale, factors such as yield, cost of materials, process simplicity, and environmental impact must be carefully considered.

The synthetic route utilizing o-benzylphenol and (S)-(+)-epichlorohydrin has been described as suitable for commercial-scale manufacturing due to its high yield and the straightforward separation of the final product. sioc-journal.cnresearchgate.net The final product, (R)-(+)-benproperine phosphate (B84403), can be effectively purified by recrystallization from ethanol. sioc-journal.cnresearchgate.net

Preclinical Pharmacokinetics and Metabolism of Benproperine Enantiomers

Metabolic Pathway Elucidation and Metabolite Identification

The biotransformation of benproperine (B1668004) is a complex process involving several key pathways, primarily hydroxylation and subsequent conjugation. These metabolic processes are essential for the detoxification and excretion of the compound.

Hydroxylation represents a major Phase I metabolic pathway for benproperine. Studies have shown that this process occurs preferentially at the para-position of the benzylphenoxy group's aromatic ring. researchgate.net This regioselectivity indicates a specific orientation of the substrate within the active site of the metabolizing enzymes, likely cytochrome P450 (CYP) isoforms. The hydroxylation can also occur on the piperidine (B6355638) ring, leading to the formation of various hydroxylated metabolites. semanticscholar.org

Following hydroxylation, the resulting metabolites can undergo Phase II conjugation reactions. The primary conjugated metabolites of benproperine identified are glucuronides and sulfates. researchgate.net These conjugation reactions increase the water solubility of the metabolites, facilitating their elimination from the body, mainly through urine. researchgate.net Specifically, glucuronides of the hydroxylated forms of benproperine have been identified as significant urinary metabolites. semanticscholar.org

The structures of several key metabolites have been elucidated through sophisticated analytical techniques. Two notable metabolites are 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]-ethyl]-3-piperidinol (3-OH-Benproperine) and 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]-ethyl]-4-piperidinol (4-OH-Benproperine). semanticscholar.org Their identities were confirmed by comparing their chromatographic retention times and mass spectra with those of synthetically prepared reference standards. semanticscholar.org

| Metabolite Name | Abbreviation | Method of Structural Confirmation |

| 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]-ethyl]-3-piperidinol | 3-OH-Benproperine | Comparison with synthetic reference standards via LC/MS/MS |

| 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]-ethyl]-4-piperidinol | 4-OH-Benproperine | Comparison with synthetic reference standards via LC/MS/MS |

The production of reference standards for metabolites can be challenging through conventional chemical synthesis. Microbial transformation has been successfully employed as a practical alternative for producing hydroxylated metabolites of benproperine. ncats.io Specific microorganisms can be used to biotransform benproperine into its hydroxylated derivatives, which can then be isolated and purified to serve as authentic reference compounds for analytical studies. ncats.io

Structural Confirmation of Specific Metabolites (e.g., 3-OH-Benproperine, 4-OH-Benproperine)

Pharmacokinetic Profiles in Animal Models

While detailed pharmacokinetic data for benproperine in preclinical species is not extensively available in publicly accessible literature, some studies provide insights into its absorption and distribution.

Benproperine is reported to be well-absorbed after oral administration. patsnap.com Studies in guinea pigs, a common animal model for antitussive research, have been conducted to evaluate the efficacy of benproperine and its enantiomers. nih.govoup.com In these studies, the compounds were administered intraperitoneally to assess their cough-suppressant activity. nih.govoup.com

While specific pharmacokinetic parameters like bioavailability, peak plasma concentration (Cmax), and time to peak concentration (Tmax) in various preclinical species are not detailed in the available literature, studies in humans have shown enantioselective pharmacokinetics. After an oral dose of racemic benproperine in healthy volunteers, the Cmax and area under the curve (AUC) for the (S)-enantiomer were found to be significantly higher than those for the (R)-enantiomer. researchgate.net This suggests that there may be stereoselective differences in the absorption, distribution, metabolism, or excretion of the enantiomers.

Molecular and Cellular Mechanisms of Action of Benproperine Enantiomers in Preclinical Systems

Central Nervous System Modulation of Cough Reflex

Benproperine (B1668004) primarily suppresses the cough reflex by acting on the central nervous system (CNS), specifically targeting the cough center in the medulla oblongata. patsnap.compatsnap.compatsnap.com This action reduces the frequency and intensity of coughing. patsnap.compatsnap.com Unlike opioid-based antitussives, benproperine does not act on opioid receptors, thus avoiding the associated risks of dependency. patsnap.compatsnap.com

Inhibition of the Medullary Cough Center

The core of benproperine's antitussive effect lies in its ability to inhibit the cough center located in the medulla oblongata of the brainstem. patsnap.compatsnap.compatsnap.com This center is responsible for processing signals from irritated sensory receptors in the respiratory tract and generating the cough reflex. patsnap.com Benproperine modulates the activity of this center, making it less sensitive to the stimuli that trigger coughing. patsnap.com Studies have shown that benproperine's action on the medullary cough center is direct and is a key component of its cough-suppressing capabilities. patsnap.comidexlab.com

Peripheral Actions on Respiratory Tract Sensory Nerves and Smooth Muscles (e.g., Local Anesthesia, Bronchodilation)

In addition to its central effects, benproperine also exhibits peripheral actions that contribute to its antitussive efficacy. patsnap.com It is believed to have a local anesthetic effect on the sensory nerves within the mucous membranes of the respiratory tract. patsnap.compatsnap.com This action desensitizes the receptors that initiate the cough reflex in response to irritants. patsnap.com Furthermore, some evidence suggests that benproperine may have a mild bronchodilator effect, helping to relax the smooth muscles of the airways. patsnap.com This relaxation can lead to easier breathing and may reduce the physical irritation that can provoke coughing. patsnap.com

Anti-Inflammatory Mechanisms of Action

Recent studies have highlighted the anti-inflammatory properties of benproperine, suggesting a broader therapeutic potential beyond its antitussive effects. nih.govpatsnap.com

Suppression of Pro-Inflammatory Cytokine Secretion (e.g., Interleukin-6)

In preclinical in vitro and in vivo models, benproperine has been shown to reduce the secretion of pro-inflammatory cytokines, such as interleukin-6 (IL-6). nih.gov In studies using lipopolysaccharide (LPS)-treated monocyte/macrophage-lineage cells, benproperine significantly decreased the production of IL-6. nih.gov This effect was also observed in the lungs of LPS-treated mice, where benproperine administration led to reduced IL-6 levels. nih.gov The suppression of pro-inflammatory cytokines like IL-6 is a key aspect of benproperine's anti-inflammatory mechanism. nih.govzellavie.ch

Role of Intracellular Signaling Pathways (e.g., Akt Phosphorylation)

The anti-inflammatory effects of benproperine are mediated through specific intracellular signaling pathways. nih.gov Research has demonstrated that benproperine induces the phosphorylation of protein kinase B (Akt) in macrophage-like cells. nih.gov The Akt signaling pathway is a crucial regulator of cellular processes, including inflammation. nih.govashpublications.org The study found that inhibiting phosphoinositide 3-kinase (PI3K), an upstream regulator of Akt, with wortmannin, diminished the benproperine-induced reduction of IL-6 secretion. nih.gov This indicates that benproperine exerts its anti-inflammatory function, at least in part, by activating the Akt signaling pathway. nih.gov

Table of Research Findings on Benproperine's Mechanisms of Action

| Mechanism Category | Specific Action | Key Findings | Model System |

| Central Nervous System Modulation | Inhibition of Medullary Cough Center | Directly acts on and modulates the activity of the cough center in the medulla oblongata, reducing its sensitivity to cough-inducing stimuli. patsnap.compatsnap.compatsnap.com | Preclinical Models |

| Influence on Neurotransmitter Systems | Believed to modulate neurotransmitter activity and neural pathways involved in the cough reflex. patsnap.compatsnap.compatsnap.com | Preclinical Models | |

| Peripheral Actions | Exhibits local anesthetic effects on respiratory tract sensory nerves and may have mild bronchodilator properties. patsnap.compatsnap.com | Preclinical Models | |

| Anti-Inflammatory Mechanisms | Suppression of Pro-Inflammatory Cytokines | Reduces the secretion of pro-inflammatory cytokines, notably Interleukin-6 (IL-6). nih.gov | In vitro (macrophage-like cells) and in vivo (mice) |

| Role of Intracellular Signaling Pathways | Induces phosphorylation of Akt, and its anti-inflammatory effect is dependent on the PI3K/Akt signaling pathway. nih.gov | In vitro (macrophage-like cells) |

Studies in Monocyte/Macrophage-Lineage Cell Models

Benproperine (BNP) has demonstrated anti-inflammatory effects in in-vitro studies using monocyte/macrophage-lineage cells. Research on lipopolysaccharide (LPS)-treated RAW264.7 cells, a murine macrophage-like cell line, revealed that BNP significantly reduces the secretion of pro-inflammatory cytokines, including interleukin (IL)-6. nih.gov IL-6 is a notable biomarker for sepsis, and its overproduction is linked to the exacerbation of symptoms. nih.gov

The mechanism behind this anti-inflammatory function involves the modulation of intracellular signaling pathways. BNP was found to induce the phosphorylation of protein kinase B (Akt) in RAW264.7 cells, both with and without LPS stimulation. nih.gov The inhibition of phosphoinositide 3-kinase (PI3K) with wortmannin, an inhibitor of the upstream kinase, not only reduced Akt phosphorylation but also negated the reduction in IL-6 secretion caused by BNP. This suggests that BNP exerts its anti-inflammatory effects through the PI3K/Akt signaling pathway. nih.gov These findings position benproperine as a potential candidate for further investigation in the context of inflammatory diseases. nih.gov

Anti-Cancer Mechanisms

Recent studies have repurposed benproperine, a known antitussive, as a potential anti-cancer agent, focusing on its ability to inhibit cancer cell migration and metastasis. citeab.comcenmed.com The primary anti-cancer mechanism identified is the inhibition of the actin-related protein 2/3 complex (Arp2/3), a crucial regulator of actin cytoskeleton dynamics. citeab.comciteab.com

Benproperine has been identified as a direct inhibitor of the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2). citeab.comwikipedia.org ARPC2 is a key component of the Arp2/3 complex, which is essential for the nucleation of new actin filaments and the formation of branched actin networks that drive cell migration. citeab.comwikipedia.org By targeting ARPC2, benproperine selectively impairs the migration of cancer cells without affecting normal cells, highlighting its potential as an anti-metastatic therapeutic. citeab.comwikipedia.org

Benproperine is a racemic mixture of (R)- and (S)-enantiomers. wikipedia.org Studies have revealed that the anti-migratory and anti-invasive effects are predominantly attributed to the (S)-enantiomer. (S)-Benproperine inhibits the migration and invasion of cancer cells much more potently than (R)-Benproperine. wikipedia.orguni.lu

The difference in activity is due to the enantiomer-specific binding affinity to ARPC2. A variety of biophysical and cellular assays have confirmed the direct interaction between the enantiomers and ARPC2:

Surface Plasmon Resonance (SPR): SPR analysis demonstrated that (S)-Benproperine has a significantly higher binding affinity for the ARPC2 protein compared to (R)-Benproperine. wikipedia.org

Cellular Thermal Shift Assay (CETSA): This assay confirmed that (S)-Benproperine directly binds to and stabilizes ARPC2 within the cellular environment, an effect not observed with the (R)-enantiomer. wikipedia.orguni.lu

Drug Affinity Responsive Target Stability (DARTS): DARTS analysis further validated the specific and stronger binding of (S)-Benproperine to ARPC2. wikipedia.orguni.lu

Furthermore, studies using a mutant ARPC2 protein (ARPC2F225A) showed that (S)-Benproperine could not bind to the mutated protein, pinpointing a potential binding site and confirming the specificity of the interaction. wikipedia.orguni.lu

| Assay | (S)-Benproperine Finding | (R)-Benproperine Finding | Reference |

|---|---|---|---|

| SPR Analysis | High binding affinity to ARPC2 | Low binding affinity to ARPC2 | wikipedia.org |

| CETSA | Directly binds and stabilizes ARPC2 in cells | No significant binding or stabilization | wikipedia.org |

| DARTS | Specific binding to ARPC2 validated | Weak to no binding observed | wikipedia.org |

The Arp2/3 complex, when activated, generates branched actin networks that are fundamental to the protrusive structures driving cell motility. citeab.com By binding to ARPC2, benproperine, particularly the (S)-enantiomer, impairs the function of the Arp2/3 complex, leading to a significant impact on actin dynamics. citeab.comwikipedia.org

In vitro actin polymerization assays, which measure the fluorescence of pyrene-conjugated actin, have shown that (S)-Benproperine significantly delays Arp2/3-dependent actin polymerization. wikipedia.org The (R)-enantiomer, in contrast, has only a slight inhibitory effect. wikipedia.org This inhibition of actin polymerization disrupts the normal process of cytoskeletal remodeling, which is essential for cancer cell migration and invasion. citeab.comwikipedia.org

A direct consequence of inhibiting ARPC2-mediated actin polymerization is the disruption of lamellipodia, which are broad, sheet-like protrusions at the leading edge of a migrating cell. wikipedia.orglipidmaps.org The formation of these structures is a critical first step in cell movement. citeab.com

Immunocytochemistry and fluorescence microscopy have visualized this effect. In cancer cells treated with (S)-Benproperine, there is a marked reduction in polymerized actin at the cell periphery, leading to the inhibition of lamellipodium formation. wikipedia.org This effect is significantly less pronounced in cells treated with (R)-Benproperine. wikipedia.org The disruption of these migratory structures effectively halts the cell's ability to move. citeab.comwikipedia.org

The inhibition of ARPC2 by benproperine leads to several significant functional consequences, primarily centered on cell motility and homeostasis.

Disruption of Lamellipodium Formation

Modulation of Cancer Cell Migration and Invasion

Benproperine has been identified as an inhibitor of cancer cell migration and invasion, with its effects being stereoisomer-dependent. nih.govnih.gov The underlying mechanism for this activity is the inhibition of the actin-related protein 2/3 complex subunit 2 (ARPC2), a key component of the Arp2/3 complex which is crucial for actin polymerization and the formation of lamellipodia, structures essential for cell movement. nih.govcaymanchem.com

Studies have demonstrated that the (S)-enantiomer of benproperine is significantly more potent at inhibiting cancer cell migration and invasion than the (R)-enantiomer. nih.gov In vitro assays using various cancer cell lines, including colorectal (DLD-1), pancreatic (AsPC-1), and melanoma (B16-BL6), have shown that (S)-Benproperine more effectively suppresses cell motility. nih.gov

For instance, in DLD-1 colorectal cancer cells, (S)-Benproperine exhibited a much stronger inhibitory effect on cell migration compared to (R)-Benproperine. nih.gov The racemic mixture of benproperine also demonstrated inhibitory activity, but was less potent than the pure (S)-isomer. nih.gov This highlights the stereospecificity of the interaction with its molecular target. The half-maximal inhibitory concentrations (IC₅₀) further quantify this difference, showing that (S)-Benproperine is more effective at lower concentrations. nih.gov

Table 1: Comparative Inhibitory Effects of Benproperine and its Enantiomers on Cancer Cell Migration and Invasion

| Compound | Cell Line | Assay | IC₅₀ (µM) |

|---|---|---|---|

| Benproperine (racemic) | DLD-1 | Migration | 2 |

| (S)-Benproperine | DLD-1 | Migration | 1 |

| Benproperine (racemic) | DLD-1 | Invasion | ~4 |

| (S)-Benproperine | DLD-1 | Invasion | ~2 |

Data sourced from Jang et al., 2022. nih.gov

A noteworthy aspect of benproperine's activity is its selective inhibition of cancer cell migration without significantly affecting normal, non-cancerous cells. nih.govresearchgate.netmedkoo.com In studies comparing the effect of benproperine isomers on cancer cells and normal mammary gland epithelial cells (MCF-10A), it was observed that concentrations that effectively blocked cancer cell migration had no impact on the motility of the normal cells. nih.gov This selective action suggests a potential therapeutic window and is attributed to the specific role of the Arp2/3 complex in the dysregulated migratory processes of cancer cells. caymanchem.com

Stereoisomer-Dependent Effects on Cell Motility in vitro

Autophagy-Mediated Cellular Processes in Cancer

Beyond its effects on cell motility, benproperine has been shown to induce a specific form of cell death in cancer cells through the modulation of autophagy. mdpi.comdoi.org Autophagy is a cellular recycling process that can either promote cell survival or, when dysregulated, lead to cell death. Benproperine appears to exploit this dual role by inducing a lethal form of autophagy arrest. mdpi.comdoi.org

Benproperine initiates the autophagic process in cancer cells by modulating the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways. mdpi.com AMPK, a key cellular energy sensor, is activated by benproperine, which in turn inhibits the mTOR complex 1 (mTORC1). mdpi.comnih.gov Since mTORC1 is a negative regulator of autophagy, its inhibition relieves the suppression of the autophagy-initiating complex, leading to the formation of autophagosomes. mdpi.comnih.gov

A critical step in the autophagic process is the fusion of autophagosomes with lysosomes to form autolysosomes, where the cellular contents are degraded. Benproperine disrupts this crucial step by downregulating the expression of the Ras-related protein Rab-11A (RAB11A). mdpi.commolbiolcell.org RAB11A is a small GTPase that plays a vital role in vesicle trafficking, including the maturation of autophagosomes and their fusion with lysosomes. molbiolcell.orgresearchgate.net By reducing the levels of RAB11A, benproperine effectively blocks the autophagic flux. mdpi.commolbiolcell.org

The dual action of benproperine—inducing the formation of autophagosomes while simultaneously blocking their clearance—leads to a massive accumulation of these vesicles within the cancer cells. mdpi.comdoi.org This state, known as lethal autophagy arrest, results in cellular stress and ultimately triggers cell death. mdpi.com Overexpression of RAB11A has been shown to partially rescue cancer cells from benproperine-induced growth inhibition, confirming the critical role of RAB11A downregulation in this process. mdpi.commolbiolcell.org

Preclinical Biological Activity of Benproperine Enantiomers

Antitussive Efficacy in Animal Models

The antitussive properties of benproperine (B1668004) and its enantiomers have been evaluated in various animal models, with a significant focus on chemically induced cough.

Evaluation in Chemically Induced Cough Models (e.g., Citric Acid in Guinea Pigs)

A standard method for assessing antitussive activity involves inducing cough in guinea pigs using a citric acid aerosol. nih.govresearchgate.net In this model, benproperine has been shown to be effective in reducing the frequency of coughs. caymanchem.com Studies have demonstrated that intraperitoneal administration of benproperine significantly inhibits coughs induced by a 7.5% citric acid solution in conscious guinea pigs. nih.govcapes.gov.broup.com This model allows for the quantification of the antitussive effect by measuring the reduction in the number of coughs following drug administration compared to a baseline. ugm.ac.id

Comparative Analysis of (R)-(+)- and (S)-(-)-Benproperine Antitussive Effects

A comparative study of the antitussive effects of the (R)-(+)- and (S)-(-)-enantiomers of benproperine, alongside the racemic mixture, was conducted using the citric acid-induced cough model in guinea pigs. nih.govcapes.gov.broup.com All three compounds demonstrated significant inhibition of cough. nih.govcapes.gov.broup.com

The study determined the ID50 values, which represent the effective dose for 50% inhibition of coughs. For the number of coughs during the initial 3 minutes of the citric acid challenge, the ID50 values were 23.3 mg/kg for R-(+)-benproperine and 25.4 mg/kg for S-(-)-benproperine. nih.govcapes.gov.broup.com For the number of coughs in the 5 minutes immediately following the challenge, the ID50 values were 13.5 mg/kg for R-(+)-benproperine and 19.2 mg/kg for S-(-)-benproperine. nih.govcapes.gov.broup.com These findings indicate that both enantiomers possess antitussive activity, with the research suggesting that neither enantiomer offers a significant advantage over the racemic mixture in terms of antitussive effect. nih.govresearchgate.netcapes.gov.broup.com

| Compound | ID50 (3 min challenge) (mg/kg) | ID50 (5 min post-challenge) (mg/kg) |

| (R)-(+)-Benproperine | 23.3 | 13.5 |

| (S)-(-)-Benproperine | 25.4 | 19.2 |

| (+/-)-Benproperine (Racemate) | 16.1 | 11.9 |

Anti-Metastatic and Anti-Proliferative Potential in Preclinical Cancer Models

Recent research has uncovered a novel application for benproperine and its enantiomers as potential anti-metastatic agents. nih.govmdpi.com This activity is attributed to its inhibitory effect on the actin-related protein 2/3 complex subunit 2 (ARPC2), a key component in cell migration. nih.govmedchemexpress.com

Inhibition of Cancer Cell Migration and Invasion in vitro (e.g., DLD-1, AsPC-1)

In vitro studies have demonstrated that benproperine can inhibit the migration and invasion of various cancer cell lines. caymanchem.commedchemexpress.com Specifically, S-benproperine has been shown to more potently inhibit the migration and invasion of DLD-1 (colorectal cancer) and AsPC-1 (pancreatic cancer) cells compared to R-benproperine. mdpi.comnih.govnih.gov The IC50 values for the inhibition of migration and invasion in these cell lines were found to be in the range of 1-2 μM for benproperine. medchemexpress.com Interestingly, while effectively inhibiting the migration of cancer cells, benproperine did not affect the migration of normal cells, such as the mammary gland epithelial cell line MCF-10A. nih.gov

The S-enantiomer, in particular, demonstrated a significantly stronger inhibitory effect on the migration of DLD-1, AsPC-1, and B16-BL6 (melanoma) cancer cells compared to the R-enantiomer. nih.gov At a concentration of 5 µM, S-benproperine significantly blocked the migration of these cancer cells, an effect not observed with R-benproperine at the same concentration. nih.gov

Suppression of Tumor Metastasis in Animal Models

The anti-metastatic potential of benproperine has been confirmed in animal models. nih.gov In a mouse model using AsPC-1 cells, benproperine administration led to a reduction in lung metastasis. caymanchem.com Further studies revealed that benproperine phosphate (B84403) markedly decreased lung metastasis of AsPC-1 cells by 56.1% and significantly suppressed liver metastasis of HCT-116 and DLD-1 cells by 78.9% and 78.2%, respectively. medchemexpress.com The S-enantiomer of benproperine has also been shown to inhibit tumor metastasis in animal models. mdpi.comnih.gov

Effects on Intestinal Stem Cell Homeostasis and Differentiation

The intestinal epithelium undergoes constant renewal, a process driven by the proliferation and differentiation of intestinal stem cells (ISCs). nih.govwjgnet.com The cytoskeleton, particularly F-actin polymerization, plays a crucial role in maintaining the homeostasis of the intestinal epithelium. nih.gov

Benproperine, through its inhibition of ARPC2, has been found to affect intestinal stem cell homeostasis. nih.govnih.gov Studies have shown that benproperine treatment can decrease the expression of Lgr5, a characteristic gene of ISCs, both in vivo and in organoid cultures. nih.govnih.gov Furthermore, the inhibition of F-actin polymerization by benproperine was observed to decrease the differentiation of Paneth cells, which are derived from ISCs and progenitor cells. nih.govnih.gov Mechanistically, it is suggested that benproperine-induced inhibition of actin polymerization may activate the Yes1-associated transcriptional regulator pathway, thereby influencing ISC proliferation and differentiation. nih.govnih.govresearchgate.net This interference with the cytoskeleton also affects the migration of intestinal epithelial cells in a dose-dependent manner. nih.govnih.gov

Efficacy in Preclinical Inflammatory Disease Models

Specific data on the efficacy of Benproperine, (R)- in preclinical models of inflammatory diseases is not present in the accessible scientific literature. Research has focused on the compound "benproperine" without distinguishing between its (R) and (S) enantiomers.

There are no available preclinical studies that specifically report on the effects of the (R)- enantiomer of benproperine on inflammatory markers and outcomes in sepsis models.

A recent study investigated the effects of benproperine (of unspecified stereochemistry) in a lipopolysaccharide (LPS)-induced sepsis model in mice. iiab.menih.gov The findings from this study indicated that benproperine administration led to a reduction in the levels of the pro-inflammatory cytokine interleukin-6 (IL-6) in the lungs of LPS-treated mice. iiab.menih.gov Furthermore, the study reported that benproperine treatment improved survival rates in mice subjected to a lethal dose of LPS and mitigated LPS-induced hypothermia, a symptom associated with sepsis. iiab.menih.gov The mechanism underlying these anti-inflammatory effects was suggested to be linked to the activation of the Akt signaling pathway. iiab.menih.gov

It is crucial to emphasize that these findings pertain to benproperine as a general compound, and it cannot be assumed that Benproperine, (R)- would exhibit the same activity. The differential pharmacological activities of enantiomers are a well-established principle in pharmacology, and without specific investigation, the contribution of the (R)-enantiomer to the observed anti-inflammatory effects remains unknown.

Interactive Data Table: Effect of Benproperine (Unspecified Enantiomer) in LPS-Induced Sepsis Model

As no data exists specifically for Benproperine, (R)-, the following table is based on the reported findings for benproperine (stereochemistry not specified) to illustrate the type of data generated in such studies.

| Parameter | Model Organism | Treatment Group | Outcome | Citation |

| Inflammatory Marker | Mice | Benproperine + LPS | Reduced Interleukin-6 (IL-6) levels in the lungs | iiab.menih.gov |

| Clinical Outcome | Mice | Benproperine + LPS | Improved survival in lethal dose LPS model | iiab.menih.gov |

| Clinical Outcome | Mice | Benproperine + LPS | Ameliorated LPS-induced hypothermia | iiab.menih.gov |

Advanced Analytical and Spectroscopic Characterization of R Benproperine and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into individual components. For a chiral drug such as (R)-Benproperine, specialized chromatographic techniques are essential to distinguish between enantiomers and to isolate and quantify its various metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for identifying and quantifying drug metabolites in biological matrices. msmetrix.commdpi.com Studies have successfully utilized LC-MS/MS to analyze benproperine (B1668004) and its metabolites in human plasma and urine. nih.gov

The process typically involves extracting the analytes from the biological sample, often through liquid-liquid extraction, followed by separation on a chromatographic column, such as a C18 column. nih.gov The separated compounds are then introduced into a tandem mass spectrometer. An electrospray ionization (ESI) source is commonly used to ionize the molecules, which are then detected in selected reaction monitoring (SRM) mode for enhanced selectivity and sensitivity. nih.gov

Research has identified several key metabolites of benproperine in humans. These include hydroxylated forms, such as 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-3-piperidinol (3-OH-BPP) and 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-4-piperidinol (4-OH-BPP), which have been confirmed by comparing their retention times and mass spectra with synthesized standards. nih.gov Further studies have also identified glucuronide conjugates of these hydroxylated metabolites. nih.gov Microbial transformation models using organisms like Cunninghamella blakesleana have also been employed to produce and identify metabolites, revealing mono-hydroxylation, di-hydroxylation, and sulfate (B86663) conjugation products. researchgate.netmagtechjournal.com

A typical LC-MS/MS method for benproperine metabolite analysis might employ a mobile phase consisting of acetonitrile, water, and formic acid. nih.gov The method's performance is validated for parameters like the lower limit of quantification (LLOQ), precision, and accuracy to ensure reliable results for pharmacokinetic studies. nih.gov

Table 1: LC-MS/MS Parameters for Benproperine Metabolite Analysis

| Parameter | Value |

| Column | Diamonsil C18 (150 mm x 4.6 mm i.d.) nih.gov |

| Mobile Phase | Acetonitrile-water-formic acid (34:66:1, v/v/v) nih.gov |

| Flow Rate | 0.5 ml/min nih.gov |

| Ionization | Electrospray Ionization (ESI), positive mode mdpi.comnih.gov |

| Detection | Selected Reaction Monitoring (SRM) nih.gov |

| Internal Standard | Dextromethorphan nih.gov |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

For chiral drugs, it is critical to separate and quantify the individual enantiomers, as they can exhibit different pharmacological and toxicological properties. csfarmacie.cz Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the enantiomeric purity of compounds like (R)-Benproperine. pensoft.netnih.govchromatographyonline.com

This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. csfarmacie.czinnovareacademics.in Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used for this purpose. researchgate.netmdpi.com The choice of mobile phase, which can be a normal-phase solvent system (e.g., n-hexane, ethanol, and diethylamine) or a reversed-phase system, is crucial for achieving optimal separation. innovareacademics.inmdpi.com

Studies have reported the successful enantioseparation of benproperine using chiral HPLC. For instance, a norvancomycin-bonded chiral stationary phase has been synthesized and applied for the separation of benproperine phosphate (B84403) enantiomers in a polar organic mobile phase. researchgate.net Another approach involves using a chiral AGP (alpha-1-acid glycoprotein) column to measure the ratios of benproperine enantiomers in plasma samples. researchgate.netebi.ac.uk The development of a chiral HPLC method requires careful optimization of the mobile phase composition, temperature, and flow rate to achieve baseline separation of the enantiomers. researchgate.net Method validation includes assessing specificity, linearity, precision, and accuracy to ensure its suitability for quantitative analysis. pensoft.netscirp.org

Table 2: Chiral HPLC Conditions for Benproperine Enantioseparation

| Parameter | Details |

| Stationary Phase | Chiral AGP column researchgate.netebi.ac.uk |

| Norvancomycin-bonded chiral stationary phase (NVC-CSP) researchgate.net | |

| Phenyl carbamate-derivatized NVC-CSP researchgate.net | |

| Separation Mode | Polar organic phase mode researchgate.net |

| Detection | UV detection innovareacademics.in |

Capillary Electrophoresis with Chiral Selectors

Capillary electrophoresis (CE) is another powerful technique for the enantioseparation of chiral compounds. scielo.org.mxnih.gov CE offers advantages such as high efficiency, short analysis time, and low consumption of reagents and samples. mdpi.com In chiral CE, a chiral selector is added to the background electrolyte to facilitate the separation of enantiomers. mdpi.com

For the enantioseparation of benproperine, cyclodextrins (CDs) and their derivatives have been effectively used as chiral selectors. researchgate.net Specifically, hydroxypropyl-γ-cyclodextrin (HP-γ-CD) has been employed to achieve complete resolution of benproperine phosphate enantiomers. researchgate.netresearchgate.net The separation is influenced by factors such as the type and concentration of the chiral selector, the pH and concentration of the buffer, and the applied voltage. researchgate.net

A typical method might use a Tris-H3PO4 buffer at a specific pH with a certain concentration of HP-γ-CD as the running electrolyte. researchgate.net The method's performance can be enhanced by techniques like field-amplified injection to improve detection sensitivity. researchgate.net

Table 3: Capillary Electrophoresis Conditions for Benproperine Enantioseparation

| Parameter | Value/Condition |

| Chiral Selector | Hydroxypropyl-γ-cyclodextrin (HP-γ-CD) researchgate.netresearchgate.net |

| Buffer | 100 mmol/L Tris-H3PO4, pH 3.0 researchgate.netresearchgate.net |

| Selector Concentration | 25 mmol/L HP-γ-CD researchgate.netresearchgate.net |

| Detection | UV detection researchgate.net |

| Resolution | Reached up to 2.03 researchgate.net |

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are vital for the definitive identification and detailed structural characterization of (R)-Benproperine and its metabolites. springernature.com These methods provide information about the molecular formula and the connectivity of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. oxinst.comrsc.org Both one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments (like COSY, HSQC, and HMBC) are used to determine the complete chemical structure. hyphadiscovery.commdpi.com

The structures of benproperine metabolites, initially proposed by mass spectrometry, can be definitively confirmed using NMR. nih.gov For instance, the structures of hydroxylated metabolites of benproperine, produced via microbial transformation, have been elucidated using NMR. magtechjournal.com The chemical shifts (δ) in ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the protons and carbon atoms, respectively. rsc.orgsigmaaldrich.com Coupling constants in ¹H NMR spectra help to establish the connectivity between adjacent protons.

While specific ¹H NMR and ¹³C NMR data for (R)-Benproperine is found in various patents and chemical databases, the general approach involves assigning the observed signals to the specific protons and carbons in the molecule's structure. google.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. americanpharmaceuticalreview.comunivr.it This is a crucial step in identifying unknown metabolites. msmetrix.com

The fragmentation patterns observed in HRMS/MS spectra offer valuable structural information. pensoft.netlibretexts.orguni-saarland.demsu.edu By analyzing the fragment ions, the structure of the parent molecule can be pieced together. The structures of benproperine enantiomers have been characterized using HRMS. researchgate.net In metabolic studies, after initial detection by LC-MS/MS, HRMS can be employed to confirm the elemental composition of the detected metabolites. nih.gov The high mass accuracy of HRMS helps to eliminate ambiguities that may arise from low-resolution mass spectrometry data. americanpharmaceuticalreview.com

Advanced Techniques for Molecular Interaction and Target Engagement Studies of (R)-Benproperine and its Metabolites

The elucidation of the molecular mechanisms of (R)-Benproperine and its metabolites involves a suite of advanced analytical techniques. These methods provide critical insights into direct molecular interactions, target engagement within the cellular environment, and the functional consequences of these interactions.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that measures the real-time interaction between a ligand (e.g., a small molecule like benproperine) and a receptor (e.g., a protein) immobilized on a sensor surface. coriolis-pharma.comunivr.it This method provides quantitative data on binding affinity (K_D), as well as the kinetics of association (k_a) and dissociation (k_d). univr.it

In the context of benproperine, SPR analysis has been instrumental in confirming the direct binding interaction between its stereoisomers and the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2). nih.govmdpi.com Research comparing the S- and R-enantiomers of benproperine revealed differences in their binding affinities for ARPC2. In one study, S-Benproperine demonstrated a significantly higher binding affinity to ARPC2 compared to R-Benproperine. nih.govresearchgate.net

To perform the analysis, purified ARPC2 protein is typically immobilized on a sensor chip. researchgate.net Varying concentrations of (R)-Benproperine or its S-isomer are then flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored over time to generate a sensorgram. coriolis-pharma.com By fitting these sensorgrams to a 1:1 binding model, the kinetic and affinity constants can be determined. researchgate.net

Table 1: Comparative Binding Affinity of Benproperine Isomers to ARPC2 via SPR

| Compound | Binding Affinity (K_D) | Reference |

|---|---|---|

| S-Benproperine | Higher Affinity | nih.govresearchgate.net |

This data from SPR analysis is crucial for understanding the stereospecific interactions that underpin the differential biological activities of benproperine's enantiomers. nih.govmdpi.com

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells and tissues. nih.govresearchgate.net The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein. nih.gov When a small molecule binds to its protein target, the resulting complex often becomes more resistant to thermal denaturation. nih.gov

CETSA has been employed to validate that benproperine directly interacts with and stabilizes ARPC2 within the cellular milieu. nih.govmdpi.commedkoo.com In these experiments, cells or cell lysates are treated with the compound of interest (e.g., (R)-Benproperine) or a vehicle control. The samples are then heated to a range of temperatures. After heating, the aggregated proteins are separated from the soluble fraction by centrifugation. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blotting. researchgate.netbiorxiv.org

Studies have shown that in the presence of S-Benproperine, ARPC2 exhibits increased thermal stability compared to untreated cells or cells treated with the less active R-isomer. nih.govresearchgate.net This is observed as a higher amount of soluble ARPC2 at elevated temperatures. nih.govmdpi.com Furthermore, CETSA has been used in conjunction with mutant cell lines (e.g., ARPC2^F225A^) to identify specific binding sites. In these mutant cells, the stabilizing effect of S-Benproperine on ARPC2 was abolished, confirming the importance of that specific residue for binding. nih.govmdpi.com CETSA has also been successfully applied to tumor tissue lysates to confirm target engagement in a more complex biological matrix. nih.govmdpi.com

Drug Affinity Responsive Target Stability (DARTS)

Drug Affinity Responsive Target Stability (DARTS) is another label-free method used to identify and validate the interaction between a small molecule and its protein target. springernature.comnih.gov The technique relies on the principle that a protein, when bound by a small molecule, can exhibit altered susceptibility to proteolysis. springernature.comnih.gov This protection against protease degradation serves as an indicator of a direct binding event. researchgate.net

DARTS has been utilized to corroborate the findings from SPR and CETSA, confirming ARPC2 as a direct target of benproperine. nih.govmdpi.commedkoo.com In a typical DARTS experiment, cell lysates are incubated with either the drug molecule or a control vehicle. Subsequently, a protease (such as pronase) is added to the lysates for a limited time to digest the proteins. researchgate.net The drug-bound target protein is protected from this digestion and remains intact, while unbound proteins are degraded. The results are then analyzed by SDS-PAGE and Western blotting to detect the amount of the full-length target protein. nih.gov

Research has demonstrated that in the presence of S-Benproperine, ARPC2 is protected from proteolytic degradation. nih.govresearchgate.net This effect was not observed in cells with a mutated ARPC2 (ARPC2^F225A^), further solidifying that the interaction is specific and occurs at a defined binding site. nih.govmdpi.com The consistency of results across SPR, CETSA, and DARTS provides strong evidence for the direct binding of benproperine to ARPC2. nih.govmdpi.com

Immunocytochemistry for Subcellular Localization

Immunocytochemistry is a technique that uses antibodies to visualize the specific location of proteins within a cell. This method has been applied to study the effects of benproperine on the subcellular distribution of its target, ARPC2, and its relationship with the actin cytoskeleton. nih.gov

Studies have shown that benproperine treatment can alter the localization of ARPC2. biorxiv.org In cancer cells, for instance, S-Benproperine treatment has been shown to disrupt the normal localization of ARPC2 at the cell periphery, which is associated with the inhibition of lamellipodia formation. nih.gov Lamellipodia are actin-rich protrusions at the leading edge of migrating cells, and their formation is heavily dependent on the Arp2/3 complex. nih.gov

To investigate colocalization, a fluorescently labeled version of the drug, such as Cy3-conjugated S-Benp, can be used. Confocal microscopy has shown that Cy3-S-Benp colocalizes with ARPC2 in cancer cells, providing visual evidence of the drug reaching its intracellular target. nih.govmdpi.com Furthermore, immunofluorescence staining for actin and vinculin (a focal adhesion protein) has revealed that S-Benproperine treatment markedly reduces the interaction between actin and vinculin, further demonstrating its impact on the cellular structures involved in cell migration. nih.gov

Actin Polymerization Assays

Actin polymerization is a fundamental process in cell motility, and the Arp2/3 complex is a key regulator of this process, primarily by nucleating new actin filaments. nih.govcaymanchem.com Assays that measure the rate of actin polymerization are therefore crucial for functionally characterizing inhibitors of the Arp2/3 complex, such as benproperine. medkoo.commedchemexpress.com

A common method involves using pyrene-labeled actin monomers. nih.govfrontiersin.org Pyrene fluorescence is significantly enhanced when actin monomers incorporate into a polymer filament. cytoskeleton.com This change in fluorescence can be monitored over time using a spectrofluorometer to determine the kinetics of polymerization. frontiersin.org

Research has shown that benproperine, particularly the S-isomer, can delay Arp2/3-dependent actin polymerization. nih.gov In these assays, actin monomers are mixed with the Arp2/3 complex and an activator, such as the VCA domain of the Wiskott-Aldrich syndrome protein (WASP). nih.govcaymanchem.com The addition of S-Benproperine to this mixture significantly delays the initiation of polymerization, while (R)-Benproperine has a much weaker effect. nih.gov This indicates that by binding to ARPC2, benproperine functionally impairs the ability of the Arp2/3 complex to nucleate actin filaments. nih.govnih.gov

Table 2: Effect of Benproperine Isomers on Actin Polymerization

| Compound (at 50 µM) | Effect on Actin Polymerization Rate | Reference |

|---|---|---|

| S-Benproperine | Significant delay | nih.gov |

Spectrofluorometric and Spectrophotometric Titration for Protein Binding

Spectrofluorometric and spectrophotometric titration are widely used techniques to study the binding interactions between drugs and proteins, particularly abundant plasma proteins like human serum albumin (HSA). nih.govmdpi.commdpi.com These interactions are critical as they affect the distribution, metabolism, and efficacy of a drug.

The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be quenched upon binding of a small molecule. nih.gov By titrating a solution of the protein with increasing concentrations of the drug and measuring the decrease in fluorescence, one can determine the binding constant (K_b) and the number of binding sites (n). mdpi.com

A study investigating the interaction between benproperine and HSA using spectrofluorometry found that benproperine binds to HSA with a moderate affinity, with a binding constant in the magnitude of 10^4 M^-1. nih.govresearchgate.net The quenching mechanism was determined to be static, indicating the formation of a ground-state complex between benproperine and HSA. nih.gov Thermodynamic analysis from these titration experiments revealed that the binding is primarily driven by electrostatic attraction and hydrophobic interactions. nih.govresearchgate.net

Circular dichroism (CD) spectroscopy, often used in conjunction with fluorescence titration, showed that the binding of benproperine induced conformational changes in HSA, specifically a decrease in its α-helical content. nih.govresearchgate.net Molecular docking simulations further suggested that benproperine likely binds within a hydrophobic cavity in Domain IB of HSA. nih.gov

Molecular Docking and Computational Chemistry for Binding Site Prediction

Computational methods, particularly molecular docking and computational chemistry, are instrumental in predicting the binding sites of drug candidates and elucidating the molecular interactions that govern their therapeutic effects. openaccessjournals.com These in silico approaches allow for the simulation and analysis of drug-receptor complexes, providing insights that can guide drug design and optimization. openaccessjournals.com

Molecular docking studies are pivotal in identifying the probable binding poses of a ligand within the active site of a target protein. nih.gov These simulations calculate the binding affinity and analyze the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. scienceopen.com This information is crucial for understanding the specificity and strength of the binding.

In the context of benproperine, computational studies have been employed to investigate the stereoselective interactions of its enantiomers, (R)-Benproperine and (S)-Benproperine, with their biological targets. Research has shown that benproperine acts as an inhibitor of the actin-related protein 2/3 complex subunit 2 (ARPC2), a key protein involved in cancer cell migration. nih.gov

A notable study utilized molecular docking to predict the binding pocket of benproperine in ARPC2. nih.gov The predictions suggested a hydrophobic interaction between the benzyl-phenyl moiety of benproperine and the phenylalanine residue at position 225 (F225) of ARPC2. nih.gov These computational predictions were subsequently validated through experimental techniques, including co-immunoprecipitation and drug affinity responsive target stability (DARTS) assays. nih.gov

Further investigations into the stereoisomers revealed that (S)-Benproperine is the more active enantiomer in inhibiting cancer cell migration and invasion compared to (R)-Benproperine. nih.gov To understand the molecular basis for this difference, surface plasmon resonance (SPR) analysis, cellular thermal shift assay (CETSA), and DARTS were conducted. nih.gov The results confirmed that (S)-Benproperine specifically binds to the ARPC2 protein, whereas (R)-Benproperine exhibits nonspecific association. nih.gov

To further pinpoint the binding site of the active stereoisomer, studies were performed using cells with a point mutation in ARPC2 (F225A). nih.gov In these mutant cells, (S)-Benproperine did not bind to the mutated ARPC2, confirming that F225 is a critical residue for the interaction. nih.gov This integrated approach, combining computational prediction with experimental validation, has been crucial in elucidating the specific binding mechanism of benproperine's enantiomers.

Research on Benproperine Analogues and Derivatives

Structure-Activity Relationship (SAR) Studies for Therapeutic Effects

The therapeutic actions of benproperine (B1668004), a chiral compound, are influenced by the spatial arrangement of its atoms. As a racemic mixture, it contains equal amounts of the (R)- and (S)-enantiomers. researchgate.net Structure-Activity Relationship (SAR) studies are essential to determine which enantiomer is responsible for the desired therapeutic effects and to guide the design of more potent and selective compounds.

One of the primary therapeutic uses of benproperine is as an antitussive, or cough suppressant. patsnap.com Research into the enantiomers of benproperine has revealed that for its antitussive effects, there is no significant difference in activity between the (R)- and (S)-forms. researchgate.net

However, recent studies have uncovered potential anticancer properties of benproperine, and in this context, the stereochemistry plays a critical role. It has been demonstrated that the (S)-enantiomer, S-Benproperine, is the active isomer responsible for inhibiting the migration and invasion of various cancer cells. nih.govresearchgate.net In contrast, (R)-Benproperine shows significantly weaker activity in this regard. nih.gov Specifically, S-Benproperine was found to be a potent inhibitor of the actin-related protein 2/3 complex subunit 2 (ARPC2), which is involved in cell migration and metastasis. nih.govmdpi.com The inhibitory effect of S-Benproperine on cancer cell migration was observed to be more than twice as potent as the racemic mixture. google.com

This clear distinction in the anticancer activity between the two enantiomers underscores the importance of the specific three-dimensional structure of the molecule for its interaction with biological targets. The piperidine (B6355638) ring and the benzylphenoxy group are key structural features, and their orientation in the (S)-configuration appears to be optimal for binding to ARPC2 and eliciting the antimigratory effect. nih.govresearchgate.net

The following table summarizes the comparative activity of Benproperine enantiomers.

| Therapeutic Effect | (R)-Benproperine Activity | (S)-Benproperine Activity | Key Findings |

| Antitussive | Active | Active | No significant difference in antitussive effects between the enantiomers. researchgate.net |

| Anticancer (Cell Migration Inhibition) | Weakly Active | Strongly Active | S-Benproperine is the active isomer, showing significantly higher potency in inhibiting cancer cell migration and invasion compared to R-Benproperine. nih.govresearchgate.net |

Design and Synthesis of Novel Chiral Analogues with Enhanced Specificity or Potency

The design and synthesis of novel chiral analogues of benproperine are guided by the insights gained from SAR studies. The goal is to develop compounds with improved therapeutic profiles, such as enhanced potency, greater selectivity for a specific biological target, or a better safety profile.

A practical synthetic route for preparing the individual enantiomers of benproperine has been developed, which is a prerequisite for creating and testing novel chiral analogues. This method allows for the specific synthesis of both (R)-(+)-benproperine and (S)-(−)-benproperine. The synthesis of (R)-(+)-benproperine can be achieved starting from o-benzylphenol and (R)-(-)-propylene oxide. google.com An alternative approach involves using (S)-(+)-epichlorohydrin and o-benzylphenol to produce the key intermediate (R)-1-(2-benzylphenoxy)propan-2-ol. This intermediate is then converted to its tosylate, which undergoes two consecutive SN2 reactions, first with lithium bromide and then with piperidine, to yield (R)-(+)-benproperine. sioc-journal.cn

The synthesis of the (S)-enantiomer can be achieved through a similar pathway, but with a single SN2 reaction of the tosylate with piperidine. sioc-journal.cn The ability to selectively synthesize each enantiomer opens the door to creating a library of chiral analogues for further biological evaluation.

While the focus of much of the recent research has been on the superior anticancer activity of the (S)-enantiomer, the development of novel (R)-Benproperine analogues could still be of interest. For instance, modifications to the structure of (R)-Benproperine could potentially enhance its antitussive activity or uncover new therapeutic applications. The synthesis of such analogues would likely involve modifications to the piperidine ring or the aromatic rings of the benzylphenoxy group, followed by stereoselective synthesis to obtain the pure (R)-enantiomer.

The general synthetic scheme for producing benproperine involves the base-catalyzed ether formation between 2-benzylphenol (B1197477) and a propylene (B89431) derivative, followed by the introduction of the piperidine moiety. wikipedia.org For the creation of novel chiral analogues, this general scheme would be adapted, for example, by using substituted phenols or piperidines in the initial steps.

Q & A

Q. What are the key considerations for designing enantioselective synthesis protocols for (R)-Benproperine?

Methodological Answer: Enantioselective synthesis requires chiral catalysts (e.g., asymmetric hydrogenation catalysts like Ru-BINAP complexes) or enzymatic resolution methods. Key parameters include:

- Chiral purity control : Use chiral HPLC (e.g., Chiralpak® IA/IB columns) to monitor enantiomeric excess (EE) .

- Reaction optimization : Adjust temperature, solvent polarity, and catalyst loading to maximize yield and EE. For example, highlights the use of chloride intermediates, which require strict control to avoid genotoxic impurities.

- Characterization : Confirm stereochemistry via X-ray crystallography or circular dichroism (CD) spectroscopy .

Q. How should researchers address discrepancies in reported pharmacological activity data for (R)-Benproperine?

Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation time). To resolve conflicts:

- Standardize assays : Use validated cell lines (e.g., HEK-293 for receptor binding) and reference controls (e.g., dextromethorphan for antitussive activity comparisons).

- Meta-analysis : Cross-reference raw data from multiple studies using tools like PRISMA guidelines, focusing on IC50/EC50 values and statistical significance thresholds (p < 0.01) .

- Replicate experiments : Follow protocols from primary literature, ensuring reagent sources and equipment specifications match .

Advanced Research Questions

Q. What advanced techniques are recommended for quantifying trace genotoxic impurities in (R)-Benproperine APIs?

Methodological Answer:

- QSAR modeling : Predict impurity genotoxicity using software like Derek Nexus or Leadscope, aligned with ICH M7 guidelines .

- LC-MS/MS : Employ a validated method with a limit of quantification (LOQ) ≤ 1 ppm. used a C18 column (4.6 × 150 mm, 5 µm) with mobile phase A (0.1% formic acid) and B (acetonitrile) in gradient mode.

- Control strategies : Implement purge factor calculations during synthesis to ensure residues below the threshold of toxicological concern (TTC: 1.5 µg/day) .

Q. How can researchers optimize chiral resolution methods for (R)-Benproperine in complex matrices?

Methodological Answer:

- Chiral stationary phases (CSPs) : Compare polysaccharide-based (Chiralpak® AD) vs. cyclodextrin columns for resolution efficiency.

- Mobile phase optimization : Use polar organic modifiers (e.g., ethanol/isopropanol) with 0.1% diethylamine to enhance peak symmetry .

- Validation : Assess robustness via ICH Q2(R1) parameters (linearity: R² ≥ 0.99, precision: %RSD < 2.0) .

Q. What strategies are effective for elucidating the metabolic pathways of (R)-Benproperine in preclinical models?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.